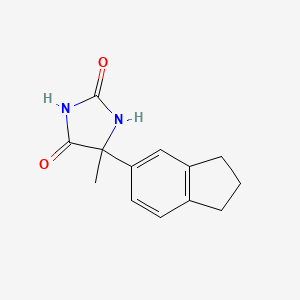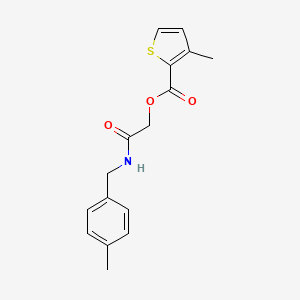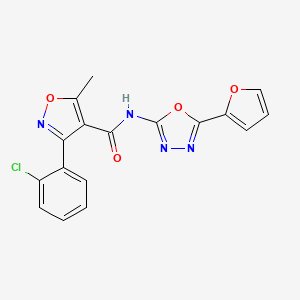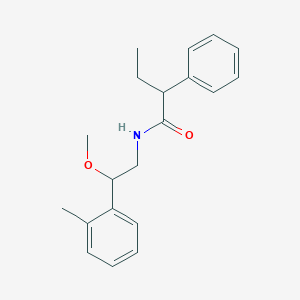
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
Studies have indicated that this compound can significantly reduce inflammation. It works by inhibiting key enzymes involved in the inflammatory process, such as COX-2 and 5-LOX. This makes it a potential therapeutic agent for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
The compound has been investigated for its anticancer properties. It induces apoptosis (programmed cell death) in cancer cells by activating various cellular pathways. Additionally, it inhibits the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. This makes it a promising candidate for cancer therapy, particularly for cancers that are resistant to conventional treatments .
Antioxidant Activity
Research has shown that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity is crucial in preventing cellular damage caused by oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It protects neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Preliminary studies suggest that this compound has antiviral properties. It inhibits the replication of certain viruses by interfering with their life cycle. This makes it a potential candidate for developing new antiviral drugs, especially for viruses that have developed resistance to existing treatments .
Antidiabetic Effects
The compound has been studied for its potential antidiabetic effects. It improves insulin sensitivity and reduces blood glucose levels in diabetic models. This makes it a promising candidate for developing new treatments for diabetes and its complications .
Cardioprotective Properties
Research has indicated that this compound can protect the heart from damage caused by ischemia-reperfusion injury. It reduces oxidative stress and inflammation in cardiac tissues, thereby preserving cardiac function. This makes it a potential therapeutic agent for treating heart diseases .
作用機序
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The inhibition of Coagulation factor X affects the coagulation cascade, a biochemical pathway responsible for blood clotting. The downstream effects of this inhibition could include a decrease in the formation of fibrin, the protein that forms the meshwork of a blood clot .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of Coagulation factor X, leading to a reduction in clot formation . This could potentially result in prolonged bleeding times or an increased risk of bleeding.
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O2S/c16-12-6-5-11(24-12)14-20-21-15(23-14)19-13(22)10-7-17-8-3-1-2-4-9(8)18-10/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDLUPBIPIGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide](/img/structure/B2811736.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)

![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)


![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)